N3-Peg3-VC-pab-mmaf

Antibody-Drug Conjugate Cytotoxicity Bystander Effect

N3-PEG3-VC-PAB-MMAF (CAS: 2757277-32-8, also known as Comp T-88-5) is a pre-assembled drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the potent microtubule inhibitor monomethyl auristatin F (MMAF) with a modular linker system consisting of a polyethylene glycol (PEG3) spacer and the protease-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) sequence.

Molecular Formula C66H105N13O17
Molecular Weight 1352.6 g/mol
Cat. No. B12387364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Peg3-VC-pab-mmaf
Molecular FormulaC66H105N13O17
Molecular Weight1352.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C66H105N13O17/c1-14-43(8)57(51(91-12)37-53(81)79-30-19-23-50(79)58(92-13)44(9)59(82)73-49(64(87)88)36-45-20-16-15-17-21-45)77(10)63(86)55(41(4)5)75-62(85)56(42(6)7)78(11)66(90)96-38-46-24-26-47(27-25-46)71-60(83)48(22-18-28-69-65(67)89)72-61(84)54(40(2)3)74-52(80)39-95-35-34-94-33-32-93-31-29-70-76-68/h15-17,20-21,24-27,40-44,48-51,54-58H,14,18-19,22-23,28-39H2,1-13H3,(H,71,83)(H,72,84)(H,73,82)(H,74,80)(H,75,85)(H,87,88)(H3,67,69,89)/t43-,44+,48-,49-,50-,51+,54-,55-,56-,57-,58+/m0/s1
InChIKeyBNAQGYSBJWCFNL-YILCGBMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-PEG3-VC-PAB-MMAF: A Click Chemistry-Ready Auristatin Drug-Linker for ADC Development


N3-PEG3-VC-PAB-MMAF (CAS: 2757277-32-8, also known as Comp T-88-5) is a pre-assembled drug-linker conjugate for antibody-drug conjugates (ADCs). It combines the potent microtubule inhibitor monomethyl auristatin F (MMAF) with a modular linker system consisting of a polyethylene glycol (PEG3) spacer and the protease-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) sequence [1]. The terminal azide (N3) group enables site-specific conjugation to antibodies via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, which is its primary functional differentiator .

Why N3-PEG3-VC-PAB-MMAF Cannot Be Replaced by MC-VC-PAB-MMAF or Similar Analogs


Attempting to substitute N3-PEG3-VC-PAB-MMAF with a similar drug-linker conjugate like MC-VC-PAB-MMAF or N3-PEG3-VC-PAB-MMAE introduces critical functional and performance differences. Unlike maleimide (MC)-based linkers that rely on stochastic conjugation to endogenous antibody cysteines, the azide (N3) group in this compound enables precise, site-specific conjugation via click chemistry, yielding highly homogeneous ADCs with defined drug-to-antibody ratios (DAR) and potentially improved pharmacokinetic consistency [1]. Furthermore, the combination of the PEG3 spacer and the cell-impermeable MMAF payload offers a distinct therapeutic profile with attenuated bystander killing compared to the membrane-permeable MMAE analog, which is crucial for applications where off-target toxicity in antigen-negative tissues is a concern [2].

Quantitative Evidence for Selecting N3-PEG3-VC-PAB-MMAF over Comparator Drug-Linker Conjugates


MMAF Payload Exhibits >2200-Fold Increase in Potency Upon Conjugation and Avoids Bystander Killing

Conjugation of MMAF to a monoclonal antibody via a VC-PAB linker dramatically enhances its cell-killing potency. Free MMAF is a relatively weak cytotoxic due to its charged phenylalanine residue, but when delivered as an ADC, its potency increases >2200-fold. Furthermore, the low membrane permeability of MMAF prevents it from diffusing out of target cells to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. This is in stark contrast to the highly permeable analog MMAE [1] [2].

Antibody-Drug Conjugate Cytotoxicity Bystander Effect

In Vivo Intratumoral Drug Accumulation: MMAF Achieves Higher Tumor Retention Than MMAE

In murine xenograft models, ADCs delivering MMAF via a VC-PAB linker achieved higher intratumoral drug concentrations compared to an analogous MMAE ADC. This is attributed to the poor cell permeability of MMAF, which causes it to become trapped within the tumor microenvironment upon release from the ADC, potentially leading to prolonged exposure and enhanced efficacy [1].

Pharmacokinetics Biodistribution Tumor Penetration

Improved Tolerability with Non-Cleavable Linker: 3-Fold Increase in Maximum Tolerated Dose (MTD)

Modification of the linker chemistry has a profound impact on the toxicity of MMAF ADCs. A conjugate utilizing a non-cleavable maleimidocaproyl (L4) linker demonstrated a maximum tolerated dose (MTD) that was >3 times higher than that of the cleavable VC-PAB (L1) linker counterpart, while maintaining equivalent in vivo efficacy. This demonstrates that the linker component is not inert and that the choice of linker is a critical determinant of the ADC's therapeutic window [1].

ADC Toxicology Therapeutic Index Linker Technology

Site-Specific Conjugation via Click Chemistry Enables Homogeneous ADC Production

The terminal azide group on the N3-PEG3-VC-PAB-MMAF conjugate allows for its precise attachment to antibodies that have been engineered with alkyne-containing non-canonical amino acids or unnatural sugars. This 'click' chemistry approach yields ADCs with a controlled drug-to-antibody ratio (DAR) and reduced heterogeneity compared to ADCs made via stochastic cysteine conjugation with maleimide-based linkers. This is a key differentiator from analogs like MC-VC-PAB-MMAF [1].

Bioconjugation Click Chemistry ADC Homogeneity

PEG3 Spacer Improves ADC Hydrophilicity and Reduces Aggregation Propensity

The incorporation of a short polyethylene glycol (PEG3) spacer in the linker increases the overall hydrophilicity of the drug-linker conjugate. This has been shown to reduce aggregation of the final ADC and improve its pharmacokinetic profile by extending circulation half-life and improving tolerability compared to ADCs with more hydrophobic, non-PEGylated linkers [1].

ADC Formulation Solubility Pharmacokinetics

Optimal Applications for N3-PEG3-VC-PAB-MMAF Based on Evidentiary Differentiation


Site-Specific Conjugation for Homogeneous ADCs

The azide handle is ideal for researchers employing click chemistry for site-specific conjugation. This is critical for generating ADCs with a defined DAR to meet stringent regulatory requirements for product consistency and predictable pharmacokinetics, as demonstrated in published protocols for producing highly homogeneous ADCs [1].

Targeting Tumors with Heterogeneous Antigen Expression

Given the payload's poor membrane permeability and lack of a bystander effect, this drug-linker is best suited for targeting cancers where the antigen is uniformly expressed on tumor cells. This ensures that the potent MMAF is only released inside the intended target, minimizing off-target toxicity to surrounding normal tissues that are antigen-negative [2].

Combination Therapy with Radiotherapy

MMAF has been shown to be an effective radiosensitizer. When conjugated to a targeting antibody, it can selectively arrest HER2-expressing tumor cells in the G2/M phase, making them more susceptible to ionizing radiation. The cell-impermeable nature of MMAF ensures that this sensitization is localized to the tumor, enhancing the therapeutic ratio of the combined treatment without increasing systemic toxicity [3].

Exploration of Linker Effects on ADC Tolerability

As a modular building block, N3-PEG3-VC-PAB-MMAF allows researchers to benchmark the activity and tolerability of the widely-used VC-PAB linker system. This is valuable for comparative studies where a novel linker is being evaluated against this established, cleavable standard, or for generating ADCs where a non-cleavable linker is not an option [4].

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